Szechenyin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

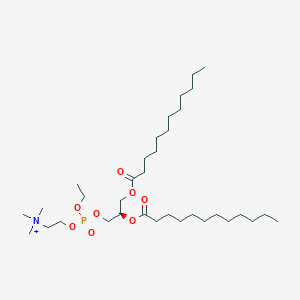

セチェニインAは、チベット薬草のゲンチアナ・セチェニイ・スプレーに含まれる天然化合物です。テルペノイド、イリドイド、フェノール、モノフェノールのクラスに属します。 この化合物は、特に炎症と腫瘍の研究における潜在的な薬理学的特性により注目を集めています .

準備方法

合成経路と反応条件

セチェニインAの詳細な合成経路と反応条件は広く文書化されていません。 チベット薬のゲンチアナ・セチェニイ・スプレーのn-ブタノール画分から得られることが知られています . 抽出プロセスには通常、溶媒抽出に続いて、化合物を純粋な形で分離するための精製工程が含まれます。

工業生産方法

セチェニインAの工業生産方法は、天然由来のため確立されていません。この化合物は、主にゲンチアナ・セチェニイ植物の抽出によって得られます。 この方法には、植物を収穫し、乾燥させ、次に溶媒抽出技術を使用してセチェニインAを分離することが含まれます .

化学反応の分析

反応の種類

セチェニインAは、次を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。

還元: この反応は、化合物への水素の付加または酸素の除去を伴います。

置換: この反応は、化合物中の1つの原子または原子群を別の原子または原子群に置き換えることを伴います。

一般的な試薬と条件

これらの反応の具体的な試薬と条件は、文書化されていません。 酸化のための一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれる可能性があり、還元剤には水素化ホウ素ナトリウムや水素化リチウムアルミニウムが含まれる可能性があります。 置換反応には、ハロゲンやその他の求核剤が含まれる可能性があります .

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はセチェニインAの酸化誘導体を生成する可能性があり、還元は化合物の還元形態を生成する可能性があります .

科学研究への応用

セチェニインAには、次のようないくつかの科学研究への応用があります。

化学: テルペノイドとイリドイドの化学的性質と反応を研究するために使用されます。

生物学: 研究者は、生物系への影響、特に抗炎症作用と抗腫瘍作用を調査しています。

医学: セチェニインAは、炎症性疾患や癌の治療における潜在的な治療効果について研究されています。

科学的研究の応用

Szechenyin A has several scientific research applications, including:

Chemistry: It is used to study the chemical properties and reactions of terpenoids and iridoids.

Biology: Researchers investigate its effects on biological systems, particularly its anti-inflammatory and anti-tumor properties.

Medicine: this compound is studied for its potential therapeutic effects in treating inflammatory diseases and cancer.

Industry: It is used in the development of pharmaceuticals and other health-related products

作用機序

セチェニインAの作用機序は、特定の分子標的と経路との相互作用を伴います。癌や炎症性疾患などの疾患の発生に関与する複雑なシグナル伝達経路に選択的に作用します。 正確な分子標的と経路はまだ調査中ですが、これらのプロセスに関与する重要な酵素や受容体を調節すると考えられています .

類似化合物との比較

類似化合物

ゲンチアニン: ゲンチアナ・セチェニイ植物に見られるもう1つの化合物で、同様の薬理学的特性を持っています。

スウェチアマリン: 抗炎症作用と抗腫瘍作用のあるセコイリドイド配糖体。

ゲンチオピクロシド: さまざまな薬効を持つ苦味のあるイリドイド配糖体。

独自性

セチェニインAは、その独自の化学構造と強力な薬理学的効果によって際立っています。 特定のシグナル伝達経路を選択的に標的とする能力は、科学研究と潜在的な治療用途のための貴重な化合物となっています .

特性

分子式 |

C40H50O21 |

|---|---|

分子量 |

866.8 g/mol |

IUPAC名 |

methyl (1S,4aS,6S,7R,7aS)-6-[3-[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-2-hydroxybenzoyl]oxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C40H50O21/c1-4-16-17-8-9-53-35(50)20(17)13-54-37(16)60-40-33(31(47)29(45)25(12-42)59-40)56-22-7-5-6-18(27(22)43)36(51)57-23-10-19-21(34(49)52-3)14-55-38(26(19)15(23)2)61-39-32(48)30(46)28(44)24(11-41)58-39/h4-7,13-17,19,23-26,28-33,37-48H,1,8-12H2,2-3H3/t15-,16+,17-,19+,23-,24-,25+,26+,28-,29+,30+,31-,32-,33+,37-,38-,39+,40-/m0/s1 |

InChIキー |

OVLWYIWETRMXCK-GLFONOOFSA-N |

異性体SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O[C@@H]5[C@H]([C@@H]([C@H](O[C@H]5O[C@H]6[C@@H]([C@@H]7CCOC(=O)C7=CO6)C=C)CO)O)O)O |

正規SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(OC5OC6C(C7CCOC(=O)C7=CO6)C=C)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

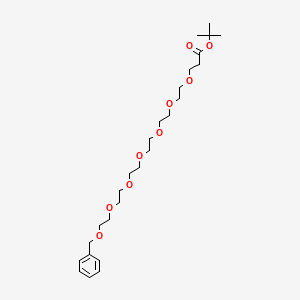

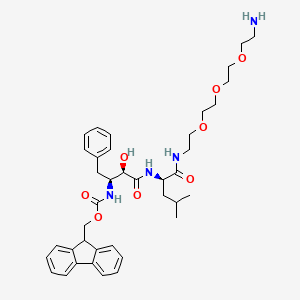

![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)

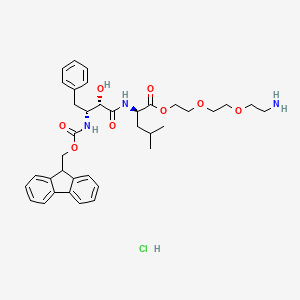

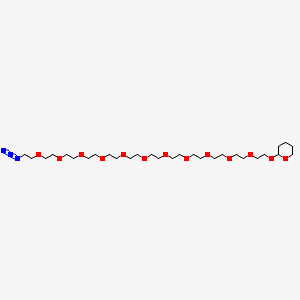

![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)

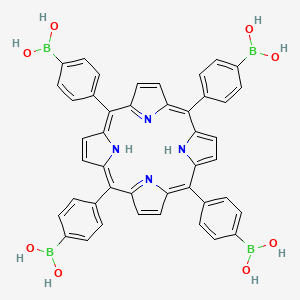

![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)

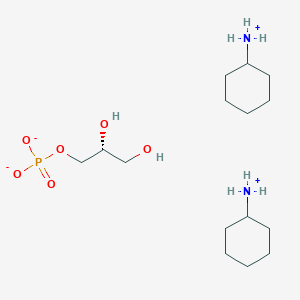

![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)